Entadamide A

5-Lipoxygenase Anti-inflammatory Leukotriene biosynthesis

Entadamide A is a structurally defined, high-purity (≥98%) analytical standard. Its unique trans-alkene geometry and N-(2-hydroxyethyl) substitution distinguish it from glycosylated derivatives. Procure to ensure specific activity for 5-LOX inhibition studies (IC50 at 10⁻⁴ g/mL in RBL-1 cells), IDO-mediated antiviral mechanisms, and antioxidant assays (DPPH IC50 ~33.68 μg/mL). Ideal as a reference standard for natural product research.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 100477-88-1
Cat. No. B009075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntadamide A
CAS100477-88-1
Synonymsentadamide A
N-(2-hydroxyethyl)-3-methylthiopropenamide
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESCSC=CC(=O)NCCO
InChIInChI=1S/C6H11NO2S/c1-10-5-2-6(9)7-3-4-8/h2,5,8H,3-4H2,1H3,(H,7,9)/b5-2+
InChIKeyNBRCIHAGNJRRRI-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entadamide A CAS 100477-88-1: Sulfur-Containing Amide Natural Product for Inflammation and IDO Research


Entadamide A (CAS 100477-88-1) is a sulfur-containing N-acylethanolamine amide with the IUPAC name (E)-N-(2-hydroxyethyl)-3-methylsulfanylprop-2-enamide, having a molecular weight of 161.22 g/mol [1][2]. It was originally isolated from the seeds of Entada phaseoloides Merr. and subsequently identified in Clinacanthus nutans and Entada rheedei [3][4]. This compound is offered as a high-purity analytical standard for phytochemical, pharmacological, and metabolic research applications .

Why Entadamide A Cannot Be Interchanged with Generic Sulfur-Containing Amides


Entadamide A possesses a specific trans-alkene geometry and N-(2-hydroxyethyl) substitution pattern that distinguishes it from its congeners like entadamide B and various glucoside derivatives [1][2]. Unlike its glycosylated counterparts (entadamide A-β-D-glucopyranoside) which exhibit enhanced anti-complement activity following intestinal bacterial deglycosylation, entadamide A itself serves as the direct aglycone and demonstrates distinct pharmacological profiles, including 5-lipoxygenase inhibition at 10⁻⁴ g/mL in RBL-1 cells and IDO-mediated antiviral effects [3][4]. Procurement of structurally undefined extracts or generic amide mixtures cannot guarantee the specific activity profile attributed to this defined molecular entity.

Entadamide A Quantitative Differentiation Evidence: Head-to-Head Comparator Data


5-Lipoxygenase (5-LOX) Inhibition: Entadamide A vs. Entadamide B Functional Equivalence

In a direct head-to-head comparison within the same study, both entadamide A and its structural analog entadamide B were evaluated for 5-lipoxygenase inhibitory activity. Both compounds inhibited 5-LOX activity in RBL-1 cells at the identical concentration of 10⁻⁴ g/mL [1]. This demonstrates functional equivalence for this specific anti-inflammatory target.

5-Lipoxygenase Anti-inflammatory Leukotriene biosynthesis

DPPH Free Radical Scavenging: Entadamide A Compared to Ascorbic Acid and BHT Standards

In a study isolating entadamide A from Entada rheedii, the ethyl acetate soluble partitionate of bark (containing entadamide A among other constituents) demonstrated DPPH radical scavenging activity with an IC₅₀ of 33.68 μg/mL, compared to standard antioxidants ascorbic acid (IC₅₀ = 4.05 μg/mL) and butylated hydroxytoluene (BHT, IC₅₀ = 27.50 μg/mL) [1]. This provides a benchmark for the antioxidant potential of entadamide A-containing fractions.

Antioxidant DPPH assay Free radical scavenging

Brine Shrimp Cytotoxicity: Chloroform Seed Extract Containing Entadamide A vs. Vincristine Sulfate

The chloroform soluble extractive from Entada rheedii seeds (from which entadamide A was isolated) exhibited significant cytotoxicity in the brine shrimp lethality bioassay with LC₅₀ = 1.95 μg/mL and LC₉₀ = 3×10⁻⁴ μg/mL, compared to the positive control vincristine sulfate (LC₅₀ = 0.45 μg/mL, LC₉₀ = 9×10⁻⁶ μg/mL) [1]. This establishes baseline cytotoxicity data for entadamide A-containing extracts.

Cytotoxicity Brine shrimp lethality Natural product screening

Indoleamine 2,3-Dioxygenase (IDO) Inhibition: Unique Mechanism Differentiating Entadamide A from 5-LOX-Focused Analogs

Entadamide A has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), preventing tryptophan depletion and thereby inhibiting HIV replication [1]. This mechanism is distinct from its 5-LOX inhibitory activity and is not shared by entadamide B or most other sulfur-containing amides in its class, providing a unique differentiation point for antiviral and neuropsychiatric research applications [2].

IDO HIV Tryptophan metabolism Immunomodulation

Intestinal Metabolism and Anti-Complement Activity: Entadamide A Aglycone vs. Glucoside Prodrug

Entadamide A-β-D-glucopyranoside is metabolized by human fecal microflora to its aglycone (entadamide A), a process that enhances anti-complement activity [1]. The study demonstrated that phaseoloidin and entadamide A-β-D-glucopyranoside were metabolized into their respective aglycones during incubation, which enhanced their anti-complement effects in a hemolysis assay [2].

Anti-complement Intestinal metabolism Gut microbiota Prodrug

Optimal Research and Procurement Scenarios for Entadamide A


5-Lipoxygenase Pathway Studies in Inflammation Research

Entadamide A is suitable as a natural product reference standard for investigating 5-LOX-mediated leukotriene biosynthesis, with demonstrated inhibitory activity at 10⁻⁴ g/mL in RBL-1 cells, comparable to entadamide B [1]. This supports its use in mechanistic studies of arachidonic acid cascade modulation and screening of novel anti-inflammatory candidates.

IDO-Mediated Tryptophan Depletion and HIV Replication Studies

Given its unique IDO inhibitory activity, entadamide A serves as a valuable tool compound for investigating tryptophan catabolism, kynurenine pathway modulation, and HIV replication mechanisms [1][2]. This application differentiates it from other sulfur-containing amides lacking IDO activity.

Natural Product Antioxidant and Cytotoxicity Benchmarking

The established DPPH radical scavenging (IC₅₀ ~33.68 μg/mL for ethyl acetate fraction) and brine shrimp cytotoxicity (LC₅₀ = 1.95 μg/mL) data provide quantitative benchmarks for entadamide A-containing extracts [1]. This supports its use as a reference standard in natural product antioxidant screening programs.

Gut Microbiota-Mediated Prodrug Metabolism Studies

As the active aglycone metabolite of entadamide A glucoside, this compound is essential for investigating the role of intestinal bacterial metabolism in the pharmacological activity of Entada-derived natural products, particularly for anti-complement and anti-inflammatory effects [1][2].

Technical Documentation Hub

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